

Ena-001: Application Notes and Protocols for In Vivo Rodent Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

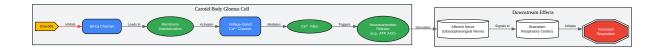
Ena-001 (formerly GAL-021) is an investigational new chemical entity designed as an agnostic respiratory stimulant.[1][2] Its primary mechanism of action involves the inhibition of the large-conductance calcium-activated potassium (BKCa) channels located in the peripheral chemoreceptors of the carotid body.[3][4] This action mimics the body's natural response to hypoxia, leading to an increase in respiratory drive.[2] **Ena-001** has shown potential in reversing respiratory depression induced by various agents, including opioids and anesthetics, making it a promising candidate for several clinical applications such as post-operative respiratory depression, community drug overdose, and apnea of prematurity.[1][2]

These application notes provide a detailed protocol for an in vivo rodent study evaluating the efficacy of **Ena-001** in a model of opioid-induced respiratory depression.

Mechanism of Action: Signaling Pathway

Ena-001 stimulates respiration by acting on the glomus cells within the carotid bodies. The proposed signaling pathway is as follows:





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Caption: Ena-001 Signaling Pathway in Carotid Body Glomus Cells.

Experimental Protocol: Reversal of Fentanyl/Xylazine-Induced Respiratory Depression in Rats

This protocol is based on the study "**ENA-001** Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study".

Animal Model and Housing

- Species: Male Sprague Dawley rats.
- Age: Approximately 9 weeks.
- Weight: 241-373 grams.
- Housing: Individual polycarbonate "shoebox" caging with absorbent bedding.
- Environment: Room temperature maintained at 20-26°C, relative humidity at 30-70%, with a minimum of 10 air changes per hour and a 12-hour light/dark cycle.
- Diet: Standard rodent diet (e.g., Harlan Teklad Rodent Diet #2018C) and water available ad libitum.
- Acclimation: Animals should be acclimated for a period of 7-8 days prior to the experiment.



Materials and Reagents

- Ena-001
- Fentanyl citrate
- Xylazine hydrochloride
- Sterile saline (0.9% NaCl)
- Ringer's lactate solution (for vehicle control)
- Anesthetic (e.g., isoflurane for surgical procedures if necessary)
- Heparinized syringes for blood collection
- Blood gas analyzer

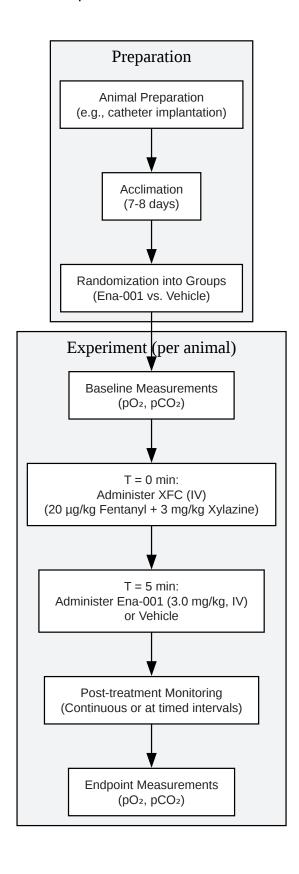
Drug Preparation

- Fentanyl/Xylazine Combination (XFC):
 - Combine 0.8 mL of fentanyl citrate (50 μg/mL stock) with 0.3 mL of xylazine hydrochloride (20 mg/mL stock).
 - Dilute with 3.9 mL of sterile saline to a final volume of 5 mL.
 - This yields a solution of 8 μg/mL fentanyl and 1.2 mg/mL xylazine.
- Ena-001 Solution:
 - Dilute 0.5 mL of **Ena-001** stock solution (10 mg/mL) with 4.17 mL of sterile saline.
 - This results in a final concentration of 1.2 mg/mL.
 - \circ Adjust the pH of the final solution to 4.1 ± 0.2 and filter-sterilize.
- Vehicle Control: Ringer's lactate solution.



Experimental Procedure

The following diagram outlines the experimental workflow:





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Caption: Experimental Workflow for the In Vivo Rodent Study.

- Animal Preparation: If required for frequent blood sampling, surgically implant a catheter (e.g., in the femoral artery) under appropriate anesthesia and allow for recovery.
- Baseline Measurement: Prior to drug administration, collect a baseline arterial blood sample to measure partial pressure of oxygen (pO₂) and carbon dioxide (pCO₂).
- Induction of Respiratory Depression (T=0 min): Administer the fentanyl/xylazine combination (XFC) via a slow intravenous bolus infusion (e.g., over ≤15 seconds) into the tail vein at a dose volume of 2.5 mL/kg. This delivers 20 µg/kg of fentanyl and 3 mg/kg of xylazine. Flush the catheter with saline.
- Treatment Administration (T=5 min):
 - Ena-001 Group: Administer Ena-001 solution intravenously at a dose of 3.0 mg/kg (2.5 mL/kg volume).
 - Vehicle Group: Administer an equivalent volume of Ringer's lactate solution intravenously.
- Post-Treatment Monitoring: Continuously monitor the animals for clinical signs of respiratory depression and recovery. Collect arterial blood samples at predetermined time points (e.g., 5, 10, 15, 30 minutes post-treatment) to assess pO₂ and pCO₂ levels.

Data Collection and Analysis

- Record pO2 and pCO2 values for each animal at each time point.
- Qualitatively assess the reversal of respiratory depression based on the changes in blood gas parameters.
- If sufficient data points are collected, statistical analysis such as a two-way ANOVA with repeated measures can be used to compare the effects of Ena-001 and vehicle over time.

Quantitative Data Summary



The referenced study was a qualitative pilot study; therefore, detailed quantitative data with statistical analysis is not publicly available. The results are summarized descriptively below.

Group	Intervention	Pre-treatment (Baseline)	Post-XFC (0-5 min)	Post-Ena- 001/Vehicle (>5 min)
Ena-001	XFC followed by Ena-001 (3.0 mg/kg IV)	Normal pO2 and pCO2	Significant decrease in pO ₂ and increase in pCO ₂	Rapid reversal of pO ₂ and pCO ₂ towards baseline levels
Vehicle	XFC followed by Vehicle (Ringer's lactate IV)	Normal pO2 and pCO2	Significant decrease in pO ₂ and increase in pCO ₂	Sustained respiratory depression (low pO ₂ and high pCO ₂)

Note: "Normal," "Significant decrease/increase," and "Rapid reversal" are based on the qualitative descriptions in the source publication.[3]

Conclusion

The provided protocol offers a framework for conducting in vivo rodent studies to evaluate the efficacy of **Ena-001** in reversing opioid-induced respiratory depression. The qualitative findings from the pilot study strongly suggest that **Ena-001** is effective in this model. Further studies with larger sample sizes and more frequent data collection are warranted to quantify the dose-response relationship and the time course of action of **Ena-001**. Researchers should adapt this protocol based on their specific experimental goals and institutional animal care and use guidelines.

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